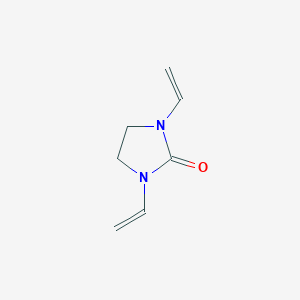

1,3-Divinylimidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(ethenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-8-5-6-9(4-2)7(8)10/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYBDZFSXBJDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCN(C1=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074734 | |

| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13811-50-2 | |

| Record name | N,N′-Divinylethyleneurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13811-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Divinylimidazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013811502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Imidazolidinone, 1,3-diethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-divinylimidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIVINYLIMIDAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WNU043766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of 1,3-Divinylimidazolidin-2-one in Advanced Polymer Networks: A Technical Guide

This guide provides an in-depth technical exploration of 1,3-Divinylimidazolidin-2-one, a bifunctional monomer increasingly recognized for its significant contributions to polymer science. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical applications, focusing on the synthesis of advanced polymer networks, particularly hydrogels for therapeutic delivery.

Introduction: Understanding the Monomer's Potential

This compound, also known by its synonym N,N'-Divinylethyleneurea (DVEU), is a cyclic urea derivative featuring two reactive vinyl groups. This unique bifunctional structure is the cornerstone of its utility in polymer chemistry, enabling it to act as a potent crosslinking agent. When incorporated into a polymer chain, both vinyl groups can participate in polymerization reactions, leading to the formation of three-dimensional, crosslinked networks. These networks are fundamental to the production of materials with enhanced mechanical strength, thermal stability, and controlled swelling properties, such as high-performance resins, coatings, and functional hydrogels.

The imidazolidin-2-one core imparts a degree of polarity and potential for hydrogen bonding, influencing the solubility and biocompatibility of the resulting polymers. It is this combination of a reactive divinyl structure and a polar core that makes this compound a monomer of interest for specialized applications, including the development of sophisticated drug delivery systems.

The Chemistry of Crosslinking: Polymerization Mechanisms

The primary mechanism through which this compound is utilized in polymer synthesis is free-radical polymerization . The presence of two vinyl groups allows it to copolymerize with a wide range of mono-vinyl monomers or to homopolymerize to form a densely crosslinked network.

Free-Radical Polymerization Pathway

The polymerization process is a classic chain-growth reaction, typically initiated by thermal or photochemical decomposition of a radical initiator.

-

Initiation: An initiator, such as azobisisobutyronitrile (AIBN) or a persulfate, decomposes to form primary radicals. These highly reactive species then attack one of the vinyl groups of a this compound molecule, creating a new, larger radical.

-

Propagation: The newly formed radical propagates by reacting with other monomer units (either this compound or a co-monomer). Crucially, the second vinyl group on the incorporated this compound unit can also react, forming a branch point.

-

Crosslinking: As the reaction proceeds, the pendant vinyl groups on different polymer chains react, creating covalent bonds between them. This crosslinking process transforms the initially linear or branched polymer chains into a single, macroscopic, three-dimensional network.

-

Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.

The efficiency of crosslinking, and thus the final properties of the polymer network, is highly dependent on the concentration of this compound relative to the primary monomer.

Diagram of Free-Radical Crosslinking Polymerization

Caption: Development workflow for a DVI-crosslinked hydrogel drug delivery system.

Properties of Poly(this compound) Networks

While the homopolymer of this compound is a densely crosslinked, insoluble material, its properties when used as a crosslinker are critical to the final application. The introduction of this compound into a polymer network typically imparts the following characteristics:

| Property | Influence of this compound | Rationale |

| Swelling Ratio | Decreases with increasing concentration | Higher crosslink density restricts the expansion of the polymer network in a solvent. |

| Mechanical Strength | Increases with increasing concentration | Covalent crosslinks enhance the network's resistance to deformation and failure. |

| Thermal Stability | Generally enhanced | The formation of a robust, covalently bonded network increases the energy required for thermal decomposition. |

| Solubility | Decreased (leads to gel formation) | Crosslinking prevents the dissolution of polymer chains, resulting in the formation of an insoluble gel. |

| Drug Release Rate | Decreases with increasing concentration | A denser network with a smaller mesh size hinders the diffusion of encapsulated molecules. |

Experimental Protocol: Synthesis of a Crosslinked Hydrogel

This protocol describes the synthesis of a crosslinked hydrogel via free-radical solution polymerization, using a representative hydrophilic monomer and this compound as the crosslinker.

Materials:

-

Primary Monomer (e.g., N-vinylformamide)

-

Crosslinker: this compound (DVI)

-

Initiator: Potassium persulfate (KPS)

-

Solvent: Deionized water

-

Nitrogen gas supply

Procedure:

-

Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of the primary monomer and this compound in deionized water. The molar ratio of monomer to crosslinker will determine the properties of the final hydrogel.

-

Deoxygenation: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator Addition: While maintaining a nitrogen atmosphere, add the initiator (e.g., a freshly prepared aqueous solution of KPS) to the reaction mixture.

-

Polymerization: Heat the reaction vessel to the desired temperature (e.g., 60-70 °C) with constant stirring. The solution will gradually become more viscous as polymerization and crosslinking occur, eventually forming a solid hydrogel.

-

Curing: Allow the reaction to proceed for several hours to ensure high conversion and complete network formation.

-

Purification: After cooling to room temperature, cut the resulting hydrogel into smaller pieces and immerse it in a large volume of deionized water. Periodically change the water over several days to wash away any unreacted monomers, initiator fragments, and soluble oligomers.

-

Drying: Dry the purified hydrogel to a constant weight, for example, by lyophilization or in a vacuum oven at a moderate temperature.

Self-Validation and Characterization:

-

Confirmation of Crosslinking: The insolubility of the purified polymer in water or other solvents is the primary indicator of successful crosslinking.

-

Structural Verification: The chemical structure of the hydrogel can be confirmed using solid-state 13C NMR spectroscopy. [1][2][3][4]This technique can identify the characteristic peaks of the polymer backbone and the crosslinking units.

-

Swelling Behavior: The equilibrium swelling ratio can be determined gravimetrically by immersing a known weight of the dry hydrogel in water or a buffer solution until a constant weight is reached.

-

Thermal Analysis: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the crosslinked polymer network.

Conclusion and Future Perspectives

This compound is a versatile and effective crosslinking monomer for the synthesis of advanced polymer networks. Its ability to form stable, three-dimensional structures via free-radical polymerization makes it an invaluable tool in the development of materials with tailored mechanical, thermal, and swelling properties. For researchers and professionals in drug development, the use of this compound in the synthesis of hydrogels offers a reliable method for controlling drug release kinetics. Future research may explore its use in stimuli-responsive hydrogels, where the release of a therapeutic agent can be triggered by changes in pH, temperature, or other biological signals, further expanding its utility in the biomedical field.

References

-

ResearchGate. (n.d.). Synthesis and characterization of a novel polymeric hydrogel based on hydroxypropyl methyl cellulose grafted with polyacrylamide. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Superabsorbent Poly(vinylamine) Core–Shell Particles Monitored by Time-Domain NMR. Retrieved January 12, 2026, from [Link]

-

Synthesis and properties of crosslinked polyvinylformamide and.... (n.d.). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of porous polyvinylamine microspheres from acrylonitrile. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Polyvinylamine: A Tool for Engineering Interfaces. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Development of Thermosensitive Hydrogels with Tailor-Made Geometries to Modulate Cell Harvesting of Non-Flat Cell Cultures. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel thermoresponsive-co-biodegradable hydrogels composed of N-isopropylacrylamide, poly(L-lactic acid), and dextran. Retrieved January 12, 2026, from [Link]

-

Spange Group. (n.d.). Cationically Induced Oligomerization of N-Vinylamides: Mechanistic Studies and Polymerization Kinetics. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). Development of Thermosensitive Hydrogels with Tailor-Made Geometries to Modulate Cell Harvesting of Non-Flat Cell Cultures. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). Environmental attributes for unsaturated chemical compounds.

-

TU Chemnitz. (n.d.). Publications | Spange Group. Retrieved January 12, 2026, from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1,3-Divinylimidazolidin-2-one (CAS 13811-50-2)

Introduction

This compound, also known by synonyms such as N,N'-Divinylethyleneurea, is a significant chemical compound with the CAS registry number 13811-50-2.[1][2][3] Its molecular structure features a central five-membered imidazolidinone ring with vinyl groups attached to each nitrogen atom.[2] This bifunctional nature, specifically the presence of two reactive vinyl groups, makes it a valuable monomer and crosslinking agent in polymer chemistry.[2][4] The compound is typically a colorless to pale yellow liquid with a characteristic odor and has limited solubility in water but is soluble in organic solvents.[2] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, applications, and safety considerations, tailored for researchers and professionals in drug development and material science.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference. These parameters are critical for designing experimental setups, understanding its behavior in various matrices, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 13811-50-2 | [1][3][5] |

| Molecular Formula | C₇H₁₀N₂O | [1][6][7] |

| Molecular Weight | 138.17 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 66-70 °C | [5][8] |

| Boiling Point | 120-130 °C at 3 Torr; 182 °C at 760 mmHg | [1][4][5][9] |

| Density | 1.142 - 1.266 g/cm³ | [1][4][8] |

| Solubility in Water | 9.65 g/L at 20°C; 36 g/L at 25°C | [1][8] |

| Flash Point | 63 °C | [1][8] |

| Refractive Index | 1.71 | [1] |

| Vapor Pressure | 0.4 Pa at 20°C | [1] |

| LogP | 1.2 at 23°C | [1] |

Chemical Reactivity and Polymerization

The defining chemical characteristic of this compound is its ability to undergo polymerization. The two vinyl groups are susceptible to free-radical polymerization, which can be initiated by thermal or photochemical means in the presence of a suitable initiator. This process leads to the formation of cross-linked polymer networks.[2] The crosslinking imparts enhanced mechanical strength and thermal stability to the resulting materials.[2][4]

The polymerization mechanism allows this compound to be used as a crosslinking agent in the synthesis of high-performance resins and coatings.[4] Its inclusion in polymer formulations can significantly modify the properties of the final product, leading to more rigid and durable materials. This makes it particularly useful in the production of specialty adhesives and electronic materials.[4]

Caption: Free-radical polymerization workflow of this compound.

Applications in Research and Development

The unique properties of this compound have led to its use in several specialized applications:

-

Polymer Synthesis: It serves as a crucial crosslinking agent to enhance the thermal stability and mechanical strength of polymers.[4] This is particularly valuable in the formulation of high-performance resins and coatings.[4]

-

Adhesives and Sealants: Its ability to form rigid and durable networks upon polymerization makes it an excellent component in specialty adhesives and sealants.[2][4]

-

Electronic Materials: It is employed in the production of materials used in the electronics industry, likely for encapsulation or as a dielectric material, due to its thermal stability.[4]

-

Hydrogel Formation: The compound is also utilized in the development of functional hydrogels, which have a wide range of applications in biomedicine and other fields.[4]

-

Composite Materials: As a modifier, it can be incorporated into advanced composite materials to improve their physical properties.[4]

Safety and Toxicological Profile

This compound is associated with several health hazards, necessitating careful handling and the use of appropriate personal protective equipment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

-

H361: Suspected of damaging fertility or the unborn child.[7][10]

-

H373: May cause damage to organs through prolonged or repeated exposure.[10]

-

H412: Harmful to aquatic life with long lasting effects.[10]

Precautionary Measures:

-

Prevention: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10] Avoid breathing dust, fumes, gas, mists, vapors, or spray.[10] Wash skin thoroughly after handling and wear protective gloves, clothing, eye protection, and face protection.[10] Avoid release to the environment.[10]

-

Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice/attention.[10] If exposed or concerned, get medical advice/attention.[10]

-

Storage: Store locked up.[10]

-

Disposal: Dispose of contents/container in accordance with local regulations.

Experimental Protocol: Purity Determination by Gas Chromatography (Conceptual)

The following is a conceptual step-by-step protocol for determining the purity of this compound using gas chromatography (GC), based on general analytical principles and brief mentions in the literature.[11]

Objective: To quantify the purity of a this compound sample.

Materials:

-

This compound sample

-

High-purity ethyl acetate (GC grade)

-

Volumetric flasks and pipettes

-

GC vials with septa

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Appropriate GC column (e.g., a mid-polarity column like a DB-17 or equivalent)

Procedure:

-

Standard Preparation:

-

Accurately weigh a known amount of a certified reference standard of this compound.

-

Dissolve it in ethyl acetate in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.

-

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve it in a known volume of ethyl acetate in a volumetric flask to achieve a concentration within the range of the calibration standards.

-

-

GC Analysis:

-

Set up the GC-FID with an appropriate method (injection volume, inlet temperature, oven temperature program, detector temperature, and gas flow rates).

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the chromatogram of the sample.

-

Using the calibration curve, determine the concentration of the analyte in the sample solution.

-

Calculate the purity of the sample using the following formula:

-

Purity (%) = (Concentration from GC × Volume of solvent) / (Weight of sample) × 100

-

-

Caption: Workflow for purity determination of this compound by GC-FID.

References

-

ChemBK. (2024, April 10). 13811-50-2. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1,3-Divinyl-2-imidazolidinone. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). N,N′-Divinylethyleneurea. Retrieved from [Link]

-

Coolpharm. (n.d.). 13811-50-2|C7H10N2O|0|有机合成-上海珂华生物有限公司. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). This compound. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound - GHS Classification. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (2020, November 25). Establishment of the Maximum Residue Limits for Agricultural and Veterinary Chemicals in Foods. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS 13811-50-2: N,N′-Divinylethyleneurea | CymitQuimica [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. 1,3-Divinyl-2-imidazolidinone [myskinrecipes.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. N,N'-Divinylethyleneurea | LGC Standards [lgcstandards.com]

- 7. This compound | C7H10N2O | CID 83742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS # 13811-50-2, N,N'-Divinyl-2-imidazolidinone, N,N'-Divinylethyleneurea - chemBlink [chemblink.com]

- 9. |13811-50-2|C7H10N2O|0|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 10. Page loading... [guidechem.com]

- 11. opsmoac.go.th [opsmoac.go.th]

A Comprehensive Technical Guide to the Spectroscopic Analysis of N,N'-Divinylethyleneurea

Abstract: N,N'-Divinylethyleneurea (DVEU), a cyclic urea derivative featuring two reactive vinyl groups, is a monomer of significant interest for the synthesis of advanced polymers, hydrogels, and functional materials. Its crosslinking capabilities and the inherent properties of the ethyleneurea backbone make it a valuable building block in materials science and drug development. A thorough structural confirmation and purity assessment of DVEU is paramount, for which spectroscopic techniques are indispensable. This guide provides an in-depth discussion of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of N,N'-divinylethyleneurea. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework for researchers.

Introduction: The Molecular Blueprint of N,N'-Divinylethyleneurea

N,N'-Divinylethyleneurea, with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1], is a bifunctional monomer. Its structure consists of a five-membered ethyleneurea ring where both nitrogen atoms are substituted with a vinyl (-CH=CH₂) group. This unique arrangement dictates its chemical reactivity and, consequently, its spectroscopic signature. The primary analytical challenge is to unambiguously confirm the presence and connectivity of the ethyleneurea core and the two vinyl substituents.

The analytical workflow for the characterization of DVEU relies on a synergistic application of multiple spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation patterns.

Caption: Molecular structure and analytical workflow for DVEU.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of DVEU in solution. Due to the molecule's symmetry, a relatively simple set of signals is expected.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of purified N,N'-divinylethyleneurea in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) can be used to confirm H-H couplings within the vinyl and ethylene groups, providing definitive structural proof.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of DVEU is expected to show three distinct sets of signals corresponding to the vinyl protons and the ethylene bridge protons. The vinyl group protons will exhibit a characteristic AMX spin system.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Analogous Data |

| ~ 6.5 - 6.8 | dd | 2H | =CH- (Hₐ) | The proton on the carbon attached to the nitrogen is deshielded by the nitrogen's electronegativity. Similar N-vinyl systems show signals in this region. |

| ~ 4.8 - 5.2 | dd | 4H | =CH₂ (Hₓ, Hₘ) | The two terminal vinyl protons are diastereotopic. They will appear as two distinct doublets of doublets due to geminal and cis/trans coupling to Hₐ. |

| ~ 3.5 - 3.8 | s | 4H | -CH₂-CH₂- | The four protons of the ethylene bridge are chemically equivalent due to molecular symmetry, resulting in a singlet. The chemical shift is consistent with protons adjacent to nitrogen in a cyclic urea system. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to be very simple, with only three signals due to the molecule's symmetry.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale & Analogous Data |

| ~ 155 - 160 | C=O | The carbonyl carbon of a urea moiety typically resonates in this downfield region. For urea itself, the shift is ~160 ppm[2]. |

| ~ 130 - 135 | =CH- | The vinyl carbon attached to the nitrogen is deshielded compared to the terminal carbon. |

| ~ 98 - 105 | =CH₂ | The terminal alkene carbon appears further upfield. |

| ~ 40 - 45 | -CH₂-CH₂- | The aliphatic carbons of the ethylene bridge are expected in this range, typical for carbons attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the DVEU molecule, particularly the carbonyl and vinyl moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid DVEU sample directly onto the ATR crystal. If analyzing a liquid or a solution, a thin film can be cast onto the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the C=O, C=C, and C-N bonds, as well as C-H bonds in different environments.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Analogous Data |

| ~ 3100 - 3000 | C-H stretch | Vinyl (=C-H) | Characteristic stretching frequency for sp² C-H bonds. |

| ~ 2950 - 2850 | C-H stretch | Alkane (-C-H) | Symmetric and asymmetric stretching of the ethylene bridge C-H bonds. |

| ~ 1700 - 1680 | C=O stretch | Amide (Urea) | A strong, sharp absorption is expected for the urea carbonyl group. This is a hallmark of the urea structure[2]. |

| ~ 1640 - 1620 | C=C stretch | Alkene | Stretching vibration of the vinyl C=C double bond. |

| ~ 1400 - 1350 | C-N stretch | Amine/Amide | C-N stretching vibrations are characteristic of urea and its derivatives[3]. |

| ~ 990 and ~910 | C-H bend | Vinyl (=C-H) | Strong out-of-plane bending (wagging) vibrations that are highly characteristic of a monosubstituted alkene (vinyl group). |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of DVEU and can provide structural information based on its fragmentation pattern under ionization.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion. For high-resolution mass spectrometry (HRMS), an orbitrap or TOF analyzer can provide highly accurate mass data to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₇H₁₀N₂O gives a monoisotopic mass of 138.0793 Da.

-

Parent Ion: The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at an m/z of 139.0866 .

-

Fragmentation: While ESI is a soft ionization technique, in-source fragmentation or tandem MS (MS/MS) can be induced. The fragmentation of N,N'-substituted ureas often involves cleavage of the C-N bond adjacent to the carbonyl group[4]. For DVEU, a likely fragmentation pathway would involve the loss of a vinyl isocyanate moiety or cleavage of the vinyl groups.

Caption: Predicted ESI-MS fragmentation pathway for DVEU.

Conclusion

The spectroscopic characterization of N,N'-divinylethyleneurea is a critical step in its application in research and development. This guide outlines the expected NMR, IR, and MS spectral features based on established chemical principles and data from analogous compounds. The combination of ¹H and ¹³C NMR provides an unambiguous determination of the molecular skeleton and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups like the urea carbonyl and vinyl C=C bonds. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. By following the protocols and predictive data presented herein, researchers can confidently verify the structure and purity of N,N'-divinylethyleneurea for its intended applications.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Divinylurea.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294). Available at: [Link]

-

Pathak, S. K., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Available at: [Link]

-

NIST Chemistry WebBook. N,N'-Diethyl-N,N'-diphenylurea. Available at: [Link]

-

Doc Brown's Chemistry. Infrared, mass, 1H NMR, 13C NMR spectra of Urea. Available at: [Link]

-

NIST Chemistry WebBook. Urea, N,N'-di-2-propenyl-. Available at: [Link]

-

Mohammadi-Khanaposhtani, M., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(6), 556–565. Available at: [Link]

Sources

- 1. N,N'-DIVINYLETHYLENEUREA | 13811-50-2 [chemicalbook.com]

- 2. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 1,3-Divinylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

1,3-Divinylimidazolidin-2-one is a bifunctional molecule featuring a cyclic urea core and two reactive vinyl groups. This unique structure lends itself to a variety of applications, including as a monomer for specialty polymers, a crosslinking agent, and a reactive intermediate in organic synthesis. Understanding its solubility and stability in common solvents is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the predicted solubility and potential stability challenges of this compound, alongside detailed, field-proven methodologies for their empirical determination.

Introduction to this compound: A Molecule of Interest

This compound, also known as N,N'-divinylethyleneurea, possesses a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol [1]. Its structure, characterized by the presence of two vinyl groups attached to the nitrogen atoms of an imidazolidin-2-one ring, imparts a high degree of reactivity, making it a valuable building block in polymer and materials science[2]. The core imidazolidinone structure is polar, while the vinyl groups introduce nonpolar characteristics, suggesting a nuanced solubility profile. The presence of these reactive vinyl moieties also raises important considerations regarding its stability, particularly its propensity for polymerization and susceptibility to various degradation pathways.

Solubility Profile: Predicting and Determining Solvent Compatibility

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," we can anticipate the following qualitative solubility profile:

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the imidazolidinone ring should interact favorably with these solvents. |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The potential for hydrogen bonding with the carbonyl oxygen and nitrogen atoms suggests good solubility, though the non-polar vinyl groups may limit miscibility with water to some extent. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Moderate | The non-polar vinyl groups and the hydrocarbon backbone should allow for favorable interactions. |

| Non-polar | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, allow the containers to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Calculation: Calculate the solubility as the concentration of the saturated solution, typically expressed in mg/mL or mol/L.

Caption: Workflow for a Comprehensive Stability Study.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following precautions are recommended for handling and storing this compound:

-

Storage Temperature: Store in a cool, dry place, away from heat sources. Refrigeration may be advisable to minimize the risk of thermal polymerization.

-

Light Protection: Store in an opaque or amber container to protect from light and prevent photodegradation.

-

Inert Atmosphere: To prevent oxidation-initiated polymerization, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.

-

Inhibitors: For bulk quantities or long-term storage, the addition of a suitable polymerization inhibitor may be necessary.

-

pH Control: Avoid contact with strong acids and bases to prevent hydrolysis.

Conclusion

While specific experimental data for this compound is limited, a thorough understanding of its chemical structure allows for informed predictions regarding its solubility and stability. This guide provides a framework for researchers and drug development professionals to approach the handling, use, and characterization of this versatile compound. The provided experimental protocols offer a clear path to generating the empirical data necessary for its successful application. As with any reactive chemical, careful handling and storage, guided by an understanding of its potential degradation pathways, are essential for ensuring its quality and performance.

References

- Photostability of Poly(Vinyl Chloride)/Poly(Vinyl Alcohol) Blends. (2010). Molecular Crystals and Liquid Crystals, 416(1), 185-195.

- Enhancing Photostability of Chemically Modified Poly(Vinyl Chloride) through the Incorporation of Organotin Moieties on the Polymeric Chain. (2025). Cardiff University.

- Enhancement of Photostabilization of Poly(Vinyl Chloride) in the Presence of Tin–Cephalexin Complexes. (2020).

- Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012). Macromolecules, 45(22), 9096-9104.

- Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Schiff's Bases. (2014). Baghdad Science Journal, 11(2).

- Photostabilization of Poly(vinyl chloride) by Organotin(IV)

- Synthesis and thermal degradation property study of N-vinylpyrrolidone and acrylamide copolymer. (2017). RSC Advances, 7(57), 35967-35975.

- Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. (2007).

- Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (2021). Polymers, 13(16), 2736.

- Thermal Stability and Kinetics of Thermal Decomposition of Statistical Copolymers of N-Vinylpyrrolidone and Alkyl Methacrylates Synthesized via RAFT Polymerization. (2021). Journal of Chemistry, 2021, 1-13.

- Characteristics of the Alkaline Hydrolysis of N-Vinyl and Acrylic Polymers. (2002). International Polymer Science and Technology, 29(11), T/59-T/62.

- Reactivity of (Vicinal) Carbonyl Compounds with Urea. (2019). ACS Omega, 4(7), 12051-12059.

- Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. (2001). Inorganic Chemistry, 40(24), 6069-6076.

- Diazolidinyl urea: incidence of sensitivity, patterns of cross-reactivity and clinical relevance. (1991).

- 1,3-Divinyl-2-imidazolidinone. MySkinRecipes.

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Pharmaceutics, 13(5), 659.

- Stability Guidelines for Stock Remedies. (n.d.).

- Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enolate [3+2] Cycloaddition. (2016).

- Stability testing of existing active substances and related finished products. (2003). European Medicines Agency.

- Solubility D

- ASEAN Guideline on Stability Study of Drug Product. (2005).

- Solvent Miscibility Table.

- This compound. PubChem.

- Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. (2024). ChemicalBook.

- Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. (2015). European Journal of Medicinal Chemistry, 105, 124-135.

- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. (2022). Medicinal Chemistry Research, 31(8), 1367-1378.

- Process for the preparation of n-vinyl amides. (1991).

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules, 25(21), 5009.

- Solvent Miscibility Table. Sigma-Aldrich.

- Pure Hydrolysis of Polyamides: A Comparative Study. (2022). Polymers, 14(15), 3045.

- ASEAN Guideline on Stability Study of Drug Product (R1). (2013).

- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics, 14(11), 2316.

- This compound Grade A. BASF Product Finder.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2012). Molecules, 17(10), 11849-11859.

Sources

reaction mechanisms involving 1,3-Divinylimidazolidin-2-one

An In-depth Technical Guide to the Reaction Mechanisms of 1,3-Divinylimidazolidin-2-one

Abstract

This compound (DVI) is a versatile bifunctional monomer characterized by a central five-membered cyclic urea core and two reactive vinyl groups.[1] This unique structure makes it a valuable building block in polymer science and organic synthesis, particularly as a crosslinking agent to enhance the thermal and mechanical properties of materials.[2] This guide provides an in-depth exploration of the core reaction mechanisms involving DVI, intended for researchers, scientists, and professionals in drug development and materials science. We will dissect the causality behind its reactivity in polymerization and cycloaddition reactions, present field-proven experimental protocols, and visualize complex mechanisms to foster a comprehensive understanding of this important chemical entity.

Introduction: The Structural and Chemical Profile of this compound

This compound, also known as N,N'-Divinylethyleneurea, is a crystalline solid at room temperature.[2] The molecule's reactivity is dominated by the two terminal vinyl groups (C=C), which are susceptible to attack by radicals, cations, and other reactive species. The central imidazolidin-2-one ring is a polar, aprotic structure that imparts specific solubility characteristics and contributes to the thermal stability of resulting polymers.[3] The nitrogen atoms adjacent to the carbonyl group are sp²-hybridized, and their lone pairs are delocalized into the carbonyl system, which influences the electron density of the vinyl groups. This electronic structure is pivotal to understanding its participation in the diverse reaction mechanisms discussed herein.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3-bis(ethenyl)imidazolidin-2-one | PubChem[1] |

| Molecular Formula | C₇H₁₀N₂O | PubChem[1] |

| Molecular Weight | 138.17 g/mol | PubChem[1] |

| CAS Number | 13811-50-2 | PubChem[1] |

| Melting Point | 69 °C | MySkinRecipes[2] |

| Boiling Point | 182 °C at 760 mmHg | MySkinRecipes[2] |

| Density | 1.142 g/cm³ | MySkinRecipes[2] |

Polymerization Mechanisms: The Foundation of Crosslinked Networks

The bifunctionality of DVI makes it an exceptional crosslinking monomer. Both vinyl groups can participate in polymerization, leading to the formation of three-dimensional polymer networks with high rigidity and stability.[2] This behavior is fundamental to its application in high-performance resins, coatings, and hydrogels.

Free-Radical Polymerization

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. The process is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps.

Mechanism Causality: The reaction is initiated by a species capable of generating a free radical, typically through thermal or photochemical decomposition (e.g., AIBN, benzoyl peroxide). This radical adds across one of the vinyl double bonds of DVI, creating a new carbon-centered radical. This new radical can then propagate by attacking another DVI monomer. Crucially, since DVI has two vinyl groups, the propagating chain can incorporate the second vinyl group of a DVI unit that is already part of another polymer chain. This step, known as crosslinking, transforms the system from a collection of linear polymer chains into a single, macroscopic network, resulting in gelation.

-

Initiation: A radical initiator (I) decomposes to form primary radicals (R•). This radical adds to a DVI monomer.

-

Propagation: The monomer radical adds to another DVI monomer, extending the polymer chain.

-

Crosslinking: The radical on a growing chain adds to the pendant vinyl group of a DVI unit already incorporated into another chain.

-

Termination: Two growing radical chains combine (coupling) or undergo disproportionation to terminate the reaction. Due to the high viscosity and radical trapping in the crosslinked network, termination rates are often significantly reduced.

Cationic Polymerization

Cationic polymerization offers an alternative route, initiated by electrophilic species such as strong protic or Lewis acids.

Mechanism Causality: The mechanism is initiated by an electrophile (E⁺) that attacks the electron-rich double bond of a vinyl group, forming a carbocation. This carbocation is the active center for propagation. The stability of this carbocation is crucial; while it is a secondary carbocation, its proximity to the nitrogen atom may have electronic effects. The propagation proceeds by the electrophilic attack of the carbocationic chain end on the vinyl group of another DVI monomer. Similar to radical polymerization, the presence of the second vinyl group allows for crosslinking, leading to network formation. The choice of initiator and solvent is critical to prevent side reactions and control the polymerization.[4]

-

Initiation: An initiator (e.g., BF₃·OEt₂, TfOH) generates a carbocation by adding to a DVI vinyl group.[5]

-

Propagation: The carbocationic center of the growing polymer chain adds across the double bond of an incoming DVI monomer.

-

Crosslinking: The propagating cation can react with a pendant vinyl group on an already incorporated DVI unit.

-

Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through chain transfer to monomer or solvent.

Cycloaddition Reaction Mechanisms

The vinyl groups of DVI are excellent dienophiles or dipolarophiles, enabling participation in powerful carbon-carbon and carbon-heteroatom bond-forming cycloaddition reactions. These reactions are highly valuable for creating complex cyclic structures with high stereochemical control.

Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (in this case, the vinyl group of DVI) to form a six-membered ring.[6] This reaction is a cornerstone of organic synthesis due to its reliability and stereospecificity.[7]

Mechanism Causality: The reaction is governed by frontier molecular orbital (FMO) theory. In a normal-electron-demand Diels-Alder, the reaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8] The vinyl groups of DVI are activated by the adjacent electron-withdrawing imidazolidin-2-one ring system, which lowers the energy of their LUMO, making DVI a competent dienophile for reaction with electron-rich dienes. The reaction proceeds through a single, cyclic transition state, leading to a syn addition to the double bond.[7]

-

Stereoselectivity (Endo/Exo): When reacting with cyclic dienes, the reaction can proceed via two major transition states. The endo transition state, where the substituent on the dienophile is oriented towards the developing diene bridge, is often kinetically favored due to stabilizing secondary orbital interactions.[6] The exo product is typically thermodynamically more stable.[7]

1,3-Dipolar Cycloaddition

This reaction occurs between a 1,3-dipole and a dipolarophile (DVI) to form a five-membered heterocyclic ring.[9] It is a powerful tool for synthesizing a wide variety of heterocycles.[10]

Mechanism Causality: 1,3-dipoles are molecules with a three-atom π-system containing four electrons, which can be represented by zwitterionic resonance structures (e.g., azides, nitrile oxides, azomethine ylides).[11][12] The reaction with the vinyl groups of DVI is also a concerted, pericyclic process controlled by FMO interactions. Depending on the relative energies of the dipole and dipolarophile orbitals, the reaction can be classified as Type I, II, or III, dictating which HOMO-LUMO interaction is dominant.[9] The vinyl groups of DVI will readily react with a wide range of 1,3-dipoles to produce substituted imidazolidin-2-ones bearing five-membered heterocyclic rings.

Experimental Protocols: A Practical Application

To provide a tangible context for the mechanisms described, this section outlines a representative protocol for the synthesis of a crosslinked polymer hydrogel via free-radical polymerization of DVI.

Protocol: Synthesis of a Poly(DVI) Hydrogel

Objective: To synthesize a crosslinked hydrogel using this compound (DVI) as the monomer and crosslinker in an aqueous solution.

Materials:

-

This compound (DVI)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS), pH 7.4

Methodology:

-

Monomer Solution Preparation: Prepare a 10% (w/v) solution of DVI in PBS. For example, dissolve 1.0 g of DVI in 10 mL of PBS in a small glass vial. Stir at room temperature until fully dissolved.

-

Degassing: Sparge the monomer solution with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiator & Accelerator Addition:

-

To the degassed monomer solution, add the initiator, APS. A typical concentration is 1% w/w relative to the monomer (e.g., 10 mg of APS).

-

Next, add the accelerator, TEMED. A typical concentration is 0.2% v/w relative to the monomer (e.g., 20 µL of TEMED).

-

-

Polymerization and Gelation: Immediately after adding TEMED, gently vortex the solution for 5 seconds. Allow the vial to stand undisturbed at room temperature.

-

Self-Validation: Gelation should be observed within 5-15 minutes. The solution will transition from a low-viscosity liquid to a solid, non-flowing gel. The vial can be inverted to confirm complete gelation.

-

-

Washing and Swelling:

-

Once the gel has formed, carefully remove it from the vial and place it in a beaker containing a large excess of DI water.

-

Wash the hydrogel for 24-48 hours, changing the water several times, to remove any unreacted monomer and initiator fragments.

-

The hydrogel will swell to its equilibrium volume during this process.

-

-

Characterization (Optional): The resulting hydrogel can be characterized for its swelling ratio, mechanical properties (e.g., compressive modulus), or used in subsequent applications.

Causality Behind Choices:

-

Aqueous System (PBS): Chosen for biocompatibility and to create a hydrogel. PBS maintains a physiological pH.

-

APS/TEMED Initiator System: This is a classic redox initiation system that works efficiently at room temperature, avoiding the need for heat which could damage sensitive components in drug delivery applications. APS generates the sulfate radical, while TEMED accelerates the rate of radical production.

-

Degassing: Oxygen is a radical scavenger that reacts with initiating and propagating radicals to form stable peroxy radicals, effectively terminating the polymerization. Its removal is critical for successful and reproducible polymerization.[13]

Conclusion

This compound is a potent monomer whose reactivity is dictated by its two vinyl functional groups and central cyclic urea core. Through free-radical and cationic mechanisms, it readily forms highly crosslinked polymers suitable for advanced materials applications. Furthermore, its vinyl groups serve as active participants in stereoselective cycloaddition reactions like the Diels-Alder and 1,3-dipolar cycloadditions, providing robust pathways for the synthesis of complex molecular architectures. A thorough understanding of these fundamental reaction mechanisms is essential for researchers and scientists aiming to harness the full potential of DVI in polymer chemistry, materials science, and synthetic organic chemistry.

References

- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. (Note: While the direct link is to a summary, the citation refers to the original foundational work. A modern summary is available at various organic chemistry resources). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeAyZjuAEkWYX00b5OAmWLfrxiQX5F5Q0QFnME79ObZvAUQ382H-aMYO5Kls64mI3sYh06HcHYA9oKJgYkDLJOEHrCjFmdqQd0aR-P1w_u7wrvs_l3eRM2XaZNsPVRB0_yTP-7mOVyyLKkot3UL7e45D1ULlaO0g43RUTAlyvg4bidmCBuwyG3GzABMwU=]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/83742]

- MySkinRecipes. (n.d.). 1,3-Divinyl-2-imidazolidinone. [https://myskinrecipes.com/shop/en/organosilicon-reagents/41434-13-divinyl-2-imidazolidinone.html]

- Wikipedia. (n.d.). Diels–Alder reaction. [https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]

- Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [https://www.organic-chemistry.org/namedreactions/diels-alder-reaction.shtm]

- Qiu, J., Charleux, B., & Matyjaszewski, K. (2001). Controlled/living radical polymerization in aqueous media: homogeneous and heterogeneous systems. Progress in Polymer Science, 26(10), 2083-2134. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXa_-CJUQ1-SOyGSwqCBAazVbo9oIrstO3gMc4319ygUByLbxAm1P9SNb0BFBXMhQVVq_lnItbkxBoLwaE77jJ1hjC8Jfp-0XI7JXURGYISaDyqOYK0UJcCEKLsw4_DcW6Z_3j4D8oz7iSvFSkjNtT_Ah9G_fi71ZHNhC4Z5S2Bt2hXJpDuA==]

- Sanda, F., & Endo, T. (2001). Cationic ring-opening polymerization of a 1,3-oxazolidine-2-thione derivative (SL) from l-serine. ResearchGate. [https://www.researchgate.

- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition]

- Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. (Note: The provided search result is a lecture note summary which references this key review). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6u-3ikekMSpHTlIoVG9P2Ev6rZR4WKh-WlFrRytcXXAONMZeEmiBvSbPxL7eEJckNZ_UFj0qTTrzuxX8iMzI0sXw22hx-_B0HVoQu2l1NcjUCC3Zisgbc5G0HtOi9cwpD7Rvt9vuItH3-EDLy97Qil4M_c-tx3nZEPL9qApo1ALnvfXUVlOJVy32A9jpWI4H6iGBEQ1G7RdmK]

- Hoogenboom, R. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Polymers for Advanced Technologies. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10107759/]

- Padwa, A. (Ed.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. (Note: While a direct link to the book is not available, the general principles are well-established in the field and supported by multiple search results).

- Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. [https://en.wikipedia.org/wiki/1,3-Dimethyl-2-imidazolidinone]

- Napoletano, G., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 25(1), 1-25. [https://www.mdpi.com/1420-3049/25/1/193]

- Meyer, A. G., & Ryan, J. H. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 935. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274470/]

Sources

- 1. This compound | C7H10N2O | CID 83742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Divinyl-2-imidazolidinone [myskinrecipes.com]

- 3. 1,3-Dimethyl-2-imidazolidinone - Wikipedia [en.wikipedia.org]

- 4. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-Depth Technical Guide to the Thermal Stability and Degradation of Poly(1,3-Divinylimidazolidin-2-one)

Abstract

This technical guide provides a comprehensive analysis of the anticipated thermal stability and degradation pathways of poly(1,3-divinylimidazolidin-2-one). As a highly crosslinked polymer, it is projected to exhibit significant thermal robustness, a critical attribute for its application in advanced materials and drug delivery matrices. In the absence of direct experimental data for this specific polymer, this guide synthesizes information from analogous crosslinked polyvinyl systems and polymers containing imidazolidinone moieties. We will explore the fundamental principles governing its thermal behavior, propose a likely degradation mechanism, and provide detailed, field-tested protocols for its empirical evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the thermal characteristics of this novel polymer.

Introduction: The Significance of Poly(this compound) in Advanced Applications

Poly(this compound) is a polymer of emerging interest, distinguished by its unique crosslinked structure derived from the polymerization of the this compound monomer. The presence of two vinyl groups per monomer unit facilitates the formation of a three-dimensional network, imparting properties of high thermal stability, mechanical strength, and chemical resistance. These characteristics make it a promising candidate for a range of applications, including as a robust excipient in controlled-release drug formulations, a stationary phase in chromatography, and a component in high-performance coatings and adhesives.

The imidazolidin-2-one ring, a five-membered heterocyclic structure, is a key feature of this polymer. This moiety is found in various biologically active compounds and is known for its chemical stability.[1][2] The thermal behavior of the polymer is therefore a function of both the highly crosslinked polyvinyl backbone and the intrinsic stability of the imidazolidinone rings. Understanding the thermal limits and degradation pathways of this polymer is paramount for its safe and effective implementation in any application, particularly in the pharmaceutical and biomedical fields where processing conditions can involve elevated temperatures.

Projected Thermal Stability and Key Decomposition Parameters

Based on analogous polymer systems, a projection of the thermal stability of poly(this compound) can be formulated. Crosslinked polymers, such as those derived from divinylbenzene, are known to possess significantly higher thermal stability compared to their linear counterparts.[3] The energy required to induce chain scission and volatilization is substantially greater in a network polymer due to the high density of covalent crosslinks.

It is anticipated that poly(this compound) will exhibit a high onset temperature of decomposition, likely in the range of 350-450°C in an inert atmosphere. The activation energy for its degradation is also expected to be high, reflecting the stability of the crosslinked structure.[3]

Table 1: Projected Thermal Decomposition Characteristics of Poly(this compound) in an Inert Atmosphere

| Parameter | Projected Value | Rationale |

| Onset Decomposition Temperature (Tonset) | 350 - 450 °C | Based on the high stability of crosslinked polyvinyl systems.[3] |

| Temperature of Maximum Decomposition Rate (Tmax) | 400 - 500 °C | Typical for highly crosslinked polymers. |

| Char Yield at 800 °C | > 40% | Crosslinking promotes char formation during pyrolysis.[4][5] |

| Activation Energy (Ea) | > 60 kcal/mol | High Ea is characteristic of stable network polymers.[3] |

Proposed Thermal Degradation Mechanism

The thermal degradation of poly(this compound) is hypothesized to be a complex, multi-step process involving the following key stages:

-

Initial Random Scission of the Polymer Backbone: At elevated temperatures, the initial degradation is likely to be initiated by the random scission of the C-C bonds in the polyvinyl backbone. This will lead to the formation of free radicals.

-

Intra- and Intermolecular Chain Transfer Reactions: The initially formed radicals can participate in chain transfer reactions, leading to further bond cleavage and the formation of a more complex network of degradation products.

-

Decomposition of the Imidazolidin-2-one Ring: The five-membered imidazolidin-2-one ring is expected to be relatively stable. However, at higher temperatures, it will undergo ring-opening reactions.[6] This can proceed through several pathways, including the cleavage of the C-N and C-C bonds within the ring.

-

Formation of Volatile Products: The degradation process will result in the formation of a range of volatile products. Based on studies of similar structures, these are likely to include carbon monoxide (CO), carbon dioxide (CO2), ammonia (NH3), and various small hydrocarbon fragments.[6] Due to the highly crosslinked nature of the polymer, the yield of the original monomer upon pyrolysis is expected to be low.[3]

-

Char Formation: The extensive crosslinking will promote the formation of a significant amount of carbonaceous char at high temperatures.[4][5] This char is a result of the incomplete volatilization of the polymer and the formation of a stable, carbon-rich residue.

Diagram: Proposed Degradation Pathway

Caption: Proposed multi-step thermal degradation pathway for poly(this compound).

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of poly(this compound), a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, the temperature of maximum decomposition rate, and the char yield.

Methodology:

-

Sample Preparation: Ensure the polymer sample is dry and free of residual solvents by drying under vacuum at 80°C for 24 hours.

-

Instrumentation: Utilize a high-precision thermogravimetric analyzer.

-

Experimental Conditions:

-

Sample Mass: 5-10 mg.

-

Crucible: Alumina or platinum.

-

Atmosphere: High purity nitrogen (or air for oxidative stability) at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 30 °C to 800 °C.

-

-

Data Analysis: Determine Tonset, Tmax, and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to observe any endothermic or exothermic events associated with degradation.

Methodology:

-

Sample Preparation: As per the TGA protocol.

-

Instrumentation: A differential scanning calorimeter.

-

Experimental Conditions:

-

Sample Mass: 5-10 mg.

-

Crucible: Hermetically sealed aluminum pans.

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Program:

-

Heat from 30 °C to 250 °C at 20 °C/min (to erase thermal history).

-

Cool to 30 °C at 20 °C/min.

-

Heat from 30 °C to 500 °C at 10 °C/min (for data collection).

-

-

-

Data Analysis: Identify the glass transition temperature and any endothermic or exothermic peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile products of thermal degradation.

Methodology:

-

Sample Preparation: A small amount of the polymer (approximately 0.1-0.5 mg) is placed in a pyrolysis probe.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Experimental Conditions:

-

Pyrolysis Temperature: A series of temperatures can be used, for example, 400 °C, 500 °C, and 600 °C, to observe the evolution of different degradation products.

-

GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile organic compounds.

-

MS Detection: Electron ionization (EI) at 70 eV.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a library of known compounds.

Diagram: Experimental Workflow

Caption: A comprehensive workflow for the thermal analysis of poly(this compound).

Conclusion and Future Outlook

Poly(this compound) is a polymer with significant potential, and a thorough understanding of its thermal properties is essential for its successful application. Based on the principles of polymer chemistry and data from analogous systems, it is projected to be a highly thermally stable material. The proposed degradation mechanism provides a framework for interpreting experimental results.

Future research should focus on the synthesis and subsequent thermal analysis of this polymer to validate the projections made in this guide. Kinetic studies of the degradation process would also be valuable for predicting the long-term thermal stability of the material under various conditions. The insights gained from such studies will be instrumental in unlocking the full potential of poly(this compound) in advanced applications.

References

-

Straus, S., & Wall, L. A. (1958). Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene. Journal of Research of the National Bureau of Standards, 60(1), 39–45. [Link]

-

Podgórski, A., & Wesołowska, M. (2012). Nanostructured Synthetic Carbons Obtained by Pyrolysis of Spherical Acrylonitrile/Divinylbenzene Copolymers. Journal of Nanomaterials, 2012, 851689. [Link]

-

S. H. Kim, Y. M. Lee. (2003). Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. Journal of Applied Polymer Science, 90(7), 1836-1843. [Link]

-

Papadopoulou, E. L., et al. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. Polymers, 15(8), 1843. [Link]

-

Podgórski, A., & Wesołowska, M. (2012). Nanostructured Synthetic Carbons Obtained by Pyrolysis of Spherical Acrylonitrile/Divinylbenzene Copolymers. ResearchGate. [Link]

-

Nguyen, T. L., et al. (2020). Thermal and Thermo-Oxidative Degradations of Polyvinyl Alcohol with 2,5-Furandicarboxylic Acid Acting as a Crosslinking. Journal of Science and Technology, 58(2), 1-8. [Link]

-

Papadopoulou, E. L., et al. (2023). Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. ResearchGate. [Link]

-

Michele, A., et al. (2021). Acid catalyzed cross‐linking of polyvinyl alcohol for humidifier membranes. Journal of Applied Polymer Science, 138(34), 50929. [Link]

-

Gagea, L., et al. (2011). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 56(10), 961-968. [Link]

-

Nakagawa, H., & Tsuge, S. (1985). Characterization of styrene-divinylbenzene copolymers by high-resolution pyrolysis-gas chromatography. Macromolecules, 18(10), 2068–2072. [Link]

-

Wang, Y., et al. (2010). Cross-linking and Pyrolysis of Polymethylsilane/Divinylbenzene. Academax. [Link]

-

Basnet, S., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(30), 4333-4340. [Link]

-

Varma, I. K. (n.d.). A wide variety of thermally stable polymers containing aromatic and heterocyclic rings are increasingly in demand as performance. CSIR Explorations. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. Natural Volatiles & Essential Oils, 8(4), 7539-7556. [Link]

-

Rice, F. O., & Murphy, M. T. (1942). The Thermal Decomposition of Five-Membered Rings. Journal of the American Chemical Society, 64(4), 896–899. [Link]

-

Wikipedia. (n.d.). Organic acid anhydride. In Wikipedia. Retrieved from [Link]

-

Logesh, G., & Rajendiran, T. V. (2012). Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry, 24(7), 3033-3038. [Link]

-

Vitale, P., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 121. [Link]

-

Nuti, R., et al. (2020). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. RSC Advances, 10(52), 31213–31223. [Link]

-

PubChem. (n.d.). This compound. In PubChem. Retrieved from [Link]

-

Uceña, M., et al. (2013). Synthesis and characterization of poly(1-vinyl-3-alkylimidazolium) iodide polymers for quasi-solid electrolytes in dye sensitized solar cells. Journal of Materials Chemistry A, 1(29), 8489-8497. [Link]

-

Bakherad, M., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2776–2785. [Link]

-

Silva, A. R. P., et al. (2024). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(5), 1083. [Link]

-

San-Martín, A., et al. (2004). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 9(3), 163-169. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Stability of Polydivinylbenzene and of Copolymers of Styrene With Divinylbenzene and With Trivinylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanostructured Synthetic Carbons Obtained by Pyrolysis of Spherical Acrylonitrile/Divinylbenzene Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

The Versatile Chemistry of 1,3-Divinylimidazolidin-2-one: An In-Depth Technical Guide to its Applications

Abstract

1,3-Divinylimidazolidin-2-one (DVIZO) is a cyclic urea derivative featuring two reactive vinyl groups. This unique bifunctionality makes it a valuable monomer and crosslinking agent in polymer science, enabling the synthesis of a diverse range of materials with tailored properties. This technical guide provides a comprehensive overview of the applications of DVIZO, delving into its role in polymer chemistry, particularly in the formulation of high-performance resins, coatings, adhesives, and its emerging potential in biomedical applications and organic synthesis. We will explore the underlying chemical principles, detail experimental methodologies, and present key data to illustrate the impact of DVIZO on material properties, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Introduction: Unveiling the Potential of a Bifunctional Monomer